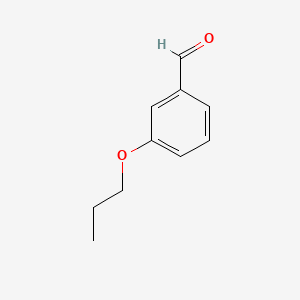

3-Propoxybenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJBSXKNZDYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375176 | |

| Record name | 3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-61-7 | |

| Record name | 3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67698-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Propoxybenzaldehyde Derivatives

Established Reaction Pathways for the Benzene (B151609) Ring Functionalization

The functionalization of the benzene ring in propoxybenzaldehyde derivatives is a critical step in the synthesis of more complex molecules. A common starting point for 3-propoxybenzaldehyde itself is the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with a propyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711), in the presence of a base like potassium carbonate in a solvent like N,N-dimethyl-formamide (DMF). chemicalbook.comafjbs.com

Halogenation Strategies for Substituted Propoxybenzaldehydes

Halogenation is a key transformation for introducing reactive handles onto the aromatic ring, enabling further modifications through cross-coupling reactions and other synthetic steps. The presence of the electron-donating propoxy group directs electrophilic aromatic substitution, influencing the position of the incoming halogen.

The bromination of 4-propoxybenzaldehyde (B1265824) serves as a well-studied model for understanding regioselectivity in these systems. The synthesis of 3-bromo-4-propoxybenzaldehyde (B1335535) is typically achieved by treating 4-propoxybenzaldehyde with a brominating agent. Common reagents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often carried out in an organic solvent like dichloromethane (B109758) or chloroform. The propoxy group, being an ortho-, para-director, guides the bromine atom to the position ortho to it, which is the 3-position on the benzaldehyde (B42025) ring. To ensure selective monobromination and prevent the formation of dibrominated byproducts, careful control of reaction temperature and stoichiometry is essential.

For instance, the synthesis of 5-bromo-3-iodo-2-propoxybenzaldehyde (B2976176) starts from 4-hydroxybenzaldehyde (B117250), which first undergoes etherification to introduce the propoxy group. smolecule.com Subsequent halogenation steps, first bromination and then iodination, are directed by the propoxy group. smolecule.com

The efficiency and selectivity of halogenation reactions can be significantly enhanced by the use of catalysts. Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently employed to polarize the halogenating agent, making it a more potent electrophile. For example, the bromination of 4-propoxybenzaldehyde with NBS can be catalyzed by 5–10 mol% of FeCl₃ or AlCl₃, leading to yields of approximately 70–85%.

Recent advancements have also explored the use of iron(III) oxo acetate (B1210297) catalysts for the chlorination of aromatic carbonyl compounds. rsc.org This method, which uses triethylsilane and chlorotrimethylsilane, allows for the hydrosilylation and subsequent chlorination of benzylic carbonyls at room temperature. rsc.org Palladium-catalyzed ortho-halogenation of benzaldehydes has also been developed, utilizing transient directing groups to achieve high regioselectivity. researchgate.net

The choice of solvent also plays a crucial role. Polar aprotic solvents like DMF can favor higher conversion rates in some cases. vulcanchem.com For the bromination of 4-propoxybenzaldehyde, dichloromethane is a common choice. The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates, thereby affecting the reaction outcome.

Regioselective Bromination of 4-Propoxybenzaldehyde

Industrial-Scale Synthesis Considerations for Propoxybenzaldehyde Intermediates

On an industrial scale, the synthesis of propoxybenzaldehyde intermediates requires consideration of factors such as cost, safety, and environmental impact. While laboratory-scale syntheses may prioritize yield and purity, industrial processes must also focus on efficiency and sustainability.

For example, finding a catalytic system that utilizes hydrogen as a reducing agent and minimizes salt byproducts is a key goal for greener synthesis routes. nih.gov Palladium-based catalysts are widely used for reductive amination, but can also lead to undesired dehalogenation. nih.gov Research has shown that modifying the palladium active sites or using specific calcination temperatures for the catalyst can improve selectivity and reduce dehalogenation. nih.govrsc.org

Continuous flow reactors are also being explored as an alternative to traditional batch processes. vulcanchem.com These systems can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and reduced waste generation, making them attractive for large-scale production. vulcanchem.com

Advanced Synthetic Approaches for Complex Architectures Incorporating Propoxybenzaldehyde Moieties

Beyond simple functionalization, this compound and its derivatives are valuable building blocks for constructing more complex molecular architectures with specific functions.

Condensation Reactions in the Formation of Extended Conjugated Systems

Condensation reactions are a powerful tool for extending the conjugated π-system of propoxybenzaldehyde derivatives, leading to materials with interesting photophysical properties.

A notable example is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base. The reaction of 4-propoxybenzaldehyde with 1-tetralone (B52770), for instance, yields (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, a compound with potential nonlinear optical properties. tandfonline.com

Schiff base formation, the reaction of an aldehyde with a primary amine, is another important condensation reaction. Porphyrin-Schiff base conjugates have been synthesized by reacting amine-functionalized porphyrins with 4-(3-(N,N-dimethylamino)propoxy)benzaldehyde. mdpi.com These extended conjugated systems exhibit photoluminescence and can act as photosensitizers, with applications in photodynamic therapy. mdpi.comresearchgate.net The aldehyde group of 2-propoxybenzaldehyde (B1295663) can also be readily transformed through reactions like aldol (B89426) condensation and the Horner-Wadsworth-Emmons reaction to create a variety of complex molecules. smolecule.com

These condensation reactions often result in the formation of a new carbon-carbon or carbon-nitrogen double bond, which extends the conjugation of the aromatic system and can lead to materials with tailored electronic and optical properties.

Claisen–Schmidt Condensation for α-Tetralone Derivatives

The Claisen-Schmidt condensation, a type of crossed-aldol reaction, serves as an effective method for synthesizing α,α′-bis-(substituted-benzylidene)cycloalkanones and related structures. mdpi.com This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. mdpi.com

A specific application of this methodology is the synthesis of (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN), an exocyclic double-bonded α-tetralone condensate. tandfonline.comtandfonline.com This compound was synthesized through the Claisen-Schmidt reaction of α-tetralone and 4-propoxybenzaldehyde in an alkaline medium. tandfonline.comtandfonline.com The reaction was carried out by dissolving equimolar amounts of 1-tetralone and 4-propoxybenzaldehyde in ethanol, followed by the addition of dilute sodium hydroxide (B78521) (NaOH). tandfonline.com The mixture was stirred for an hour and then left to stand for 12 hours, ultimately yielding PBDN with a reported yield of 82%. tandfonline.com Single crystals of the product were successfully grown using a slow evaporation technique. tandfonline.comtandfonline.com The resulting compound's structure and intermolecular interactions were characterized using various spectral methods and single-crystal X-ray diffraction. tandfonline.com

Table 1: Claisen-Schmidt Condensation for PBDN Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Product |

|---|

Schiff Base Derivatization from Propoxybenzaldehydes

Schiff bases, also known as imines or azomethines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ukm.my These compounds, characterized by the RHC=N-R¹ functional group, are valuable in various chemical and biological applications due to the lone pair of electrons on the sp² hybridized nitrogen atom. ukm.my Aryl-substituted Schiff bases are noted for being more stable and easier to synthesize than their alkyl-substituted counterparts. ukm.my

Research has demonstrated the successful synthesis of two 4-propoxybenzaldehyde substituted Heck-Schiff bases. ukm.my The synthesis involved the condensation of 4-propoxybenzaldehyde with either 4-(4-nitrostyryl)aniline or 4-(4-aminostyryl)benzonitrile. ukm.my The characterization of these products via ¹H NMR spectroscopy confirmed the formation of the azomethine group (CH=N), with signals appearing in the downfield region at δ 8.34 ppm and δ 8.32 ppm. ukm.my The proton signals for the propoxy group's alkyl chain were observed in the upfield region between δ 1.76 and 3.92 ppm, with the terminal methyl group signal appearing around δ 0.99 ppm. ukm.my ¹³C NMR confirmed the azomethine carbon at approximately δ 158.80 ppm. ukm.my This method highlights a straightforward pathway to stable Schiff base derivatives from propoxybenzaldehydes. ukm.my

Heterocyclic Ring Formation with Propoxybenzaldehyde Scaffolds

Propoxybenzaldehyde isomers are key building blocks in the construction of complex heterocyclic systems, such as terpyridines. These reactions capitalize on the reactivity of the aldehyde group in multi-component condensation processes to form new pyridine (B92270) rings.

Terpyridine Synthesis Utilizing 4-(n-Propoxy)benzaldehyde

The synthesis of 4′-aryl-3,2′:6′,3″-terpyridines can be achieved by reacting an appropriate aromatic aldehyde with 3-acetylpyridine (B27631) in the presence of ammonia. mdpi.comnih.gov This approach was investigated for a series of 4-alkoxybenzaldehydes, including 4-(n-propoxy)benzaldehyde, to prepare 2⁴-functionalized 1²,2²:2⁶,3²-terpyridines. mdpi.comnih.govresearchgate.net While reactions with 4-ethoxybenzaldehyde (B43997) and 4-(n-butoxy)benzaldehyde yielded the expected terpyridine products, the reaction utilizing 4-(n-propoxy)benzaldehyde under identical conditions did not produce the desired terpyridine. mdpi.comresearchgate.netnih.gov Instead, an alternative product was formed. mdpi.comresearchgate.netnih.gov

A successful synthesis of 4′-(4-n-propoxyphenyl)-3,2′:6′,3″-terpyridine was achieved, however, through a different route. researchgate.net This involved first preparing 4′-(4-hydroxyphenyl)-3,2′:6′,3″-terpyridine, followed by its reaction with 1-bromopropane to attach the n-propoxy group, yielding the final product at 37.8% after purification. researchgate.net

Analysis of Alternative Product Formation in Complex Condensation Reactions

In the attempted one-pot synthesis of 4′-(4-n-propoxyphenyl)-3,2′:6′,3″-terpyridine from 4-(n-propoxy)benzaldehyde, 3-acetylpyridine, and ammonia, an "unexpected" product was isolated instead of the target terpyridine. mdpi.comnih.govresearchgate.netnih.gov This alternative product was identified as a cyclohexanol (B46403) derivative. mdpi.comresearchgate.netnih.gov Its formation results from the condensation of three molecules of 3-acetylpyridine with two molecules of 4-(n-propoxy)benzaldehyde. mdpi.comresearchgate.netnih.gov

This outcome highlights a potential pitfall in what are often considered simple condensation reactions for terpyridine synthesis. researchgate.net The formation of such side products is a known complication in reactions involving ArCOCH₃ derivatives and aromatic aldehydes. mdpi.com Researchers have identified at least three different types of alternative products that can arise in these syntheses. researchgate.net One such alternative pathway involves the 1,2-attack of the enol or enolate of an acetylpyridine at the carbonyl group of an intermediate enone, rather than the more typical 1,4-conjugate addition required for terpyridine formation. mdpi.com This emphasizes the need for careful purification and comprehensive characterization of products from these complex condensation reactions. researchgate.net

Synthesis of Amphiphilic and Biologically Relevant Derivatives

The propoxybenzaldehyde scaffold can be chemically modified to produce derivatives with specific physical properties, such as amphiphilicity, and to introduce functionalities with potential biological relevance, including oxime and amidoxime (B1450833) groups.

Preparation of Oxime and Amidoxime Analogues

Oximes and amidoximes are classes of compounds that can be readily synthesized and have been explored for various applications. nih.gov Oximes are typically generated from the reaction of aldehydes or ketones with hydroxylamine (B1172632), while amidoximes are most commonly prepared via the nucleophilic attack of hydroxylamine on a nitrile. nih.gov

A synthetic route to prepare amphiphilic oximes starts from 4-hydroxybenzaldehyde, a direct precursor to 4-propoxybenzaldehyde. chem-soc.sichemicalbook.com The synthesis begins by reacting 4-hydroxybenzaldehyde with epichlorohydrin. chem-soc.si The resulting epoxide intermediate then undergoes nucleophilic substitution with an aliphatic amine, introducing a lipophilic alkyl chain. chem-soc.si Finally, the aldehyde functionality is converted to an oxime by treatment with hydroxylamine hydrochloride. chem-soc.si This multi-step process yields amphiphilic benzoxime derivatives. chem-soc.si

Similarly, amidoximes can be prepared from corresponding nitrile compounds. nih.gov The general method involves reacting a nitrile with hydroxylamine, often with a base like potassium carbonate or sodium carbonate, in a solvent such as ethanol. nih.govchem-soc.si This converts the cyano group (-C≡N) into an amidoxime group (-C(NH₂)=NOH). nih.gov Polymeric amidoximes have also been synthesized by reacting polymers containing nitrile groups, like polyacrylonitrile, with hydroxylamine. google.com These methods provide established pathways for converting propoxy-substituted benzaldehydes and benzonitriles into their corresponding oxime and amidoxime analogues.

General Principles of Aromatic Aldehyde Derivatization

Aromatic aldehydes, such as this compound, are versatile intermediates in organic synthesis due to the reactivity of the aldehyde functional group. researchgate.netnih.gov This group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) attached to an aromatic ring and a hydrogen atom. The electron-withdrawing nature of the carbonyl group and the potential for resonance with the benzene ring dictate its chemical behavior, making it a focal point for a wide array of chemical transformations. acs.orgrsc.org The derivatization of aromatic aldehydes is a cornerstone of synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, materials science, and other applications. nih.govnumberanalytics.com

The primary reaction pathway for aromatic aldehydes is nucleophilic addition to the carbonyl carbon. numberanalytics.com This reactivity allows for the conversion of the aldehyde into a diverse range of other functional groups and molecular scaffolds. Key derivatization strategies include oxidation, reduction, carbon-carbon bond formation, and reactions with nitrogen nucleophiles.

Oxidation and Reduction:

The aldehyde group represents an intermediate oxidation state between an alcohol and a carboxylic acid. Consequently, it can be readily oxidized or reduced.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This conversion is a fundamental step in many synthetic sequences where a carboxylic acid moiety is required.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. oup.com This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, 4-hydroxybenzaldehyde can be reduced to 4-hydroxybenzyl alcohol using sodium borohydride as a key step in the synthesis of more complex molecules.

Carbon-Carbon Bond Forming Reactions:

A crucial application of aromatic aldehydes is in the formation of new carbon-carbon bonds, which is essential for building more complex molecular skeletons.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful nucleophiles that readily add to the carbonyl carbon of aromatic aldehydes. numberanalytics.comacs.org This reaction, after an acidic workup, yields a secondary alcohol.

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of a carbon-carbon double bond in place of the carbonyl group.

Aldol and Knoevenagel Condensations: These reactions involve the reaction of the aldehyde with an enolate or an active methylene (B1212753) compound, respectively. They are powerful methods for forming α,β-unsaturated carbonyl compounds or other functionalized systems.

Reactions with Nitrogen Nucleophiles:

Aromatic aldehydes react with primary amines to form imines, also known as Schiff bases. researchgate.netthermofisher.com This reaction is typically reversible and catalyzed by acid. The formation of oximes from hydroxylamines and hydrazones from hydrazines are related and widely used transformations. thermofisher.com These derivatives are often used to protect the aldehyde group or for characterization purposes. For instance, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for the detection and analysis of aldehydes. hitachi-hightech.com

Acetal Formation:

In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. This reaction is often used to protect the aldehyde functionality during other chemical transformations, as acetals are stable to bases and many nucleophiles but can be easily hydrolyzed back to the aldehyde under acidic conditions. mdpi.com

The table below summarizes some of the key derivatization reactions applicable to aromatic aldehydes like this compound.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Schiff Base Formation | R-NH₂ | Imine |

| Acetal Formation | 2x R-OH, H⁺ | Acetal |

These general principles form the basis for the synthetic manipulation of this compound and other aromatic aldehydes, enabling their use as starting materials for a vast range of more complex chemical structures. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 3 Propoxybenzaldehyde Systems

Fundamental Reactivity Profiles of Aldehyde and Ether Functionalities

The chemical behavior of 3-Propoxybenzaldehyde is dictated by the interplay of its two primary functional groups: the aromatic aldehyde and the propoxy ether. The aldehyde group, with its electrophilic carbonyl carbon, is a hub for nucleophilic addition, oxidation, and reduction reactions. The propoxy group, an electron-donating ether linkage, influences the reactivity of the aromatic ring and can itself participate in specific transformations.

Direct nucleophilic aromatic substitution on the unsubstituted benzene (B151609) ring of this compound is generally unfavorable due to the high electron density of the ring. However, the presence of specific substituents or reaction conditions can facilitate such transformations. For instance, related compounds featuring halogen substituents, such as 3-Bromo-4-propoxybenzaldehyde (B1335535), readily undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles like amines, thiols, or alkoxides. Similarly, the bromine and iodine atoms on 5-Bromo-3-iodo-2-propoxybenzaldehyde (B2976176) can be substituted by various nucleophiles. smolecule.com

The ether linkage of the propoxy group can also be a site of reactivity. Under strongly acidic conditions, such as with hydroiodic acid (HI), the ether bond can be cleaved in a nucleophilic substitution reaction to yield a phenol (B47542) derivative. vulcanchem.com

The aldehyde functional group is readily susceptible to oxidation, a common transformation for benzaldehydes. This reaction converts the aldehyde into a more highly oxidized carboxylic acid. This transformation is a general characteristic of benzaldehyde (B42025) derivatives. For example, 2-propoxybenzaldehyde (B1295663) can be oxidized to 2-propoxybenzoic acid, and 3-methyl-4-propoxybenzaldehyde (B1321812) can be converted to 3-methyl-4-propoxybenzoic acid. smolecule.comsmolecule.com

Strong oxidizing agents are typically employed for this purpose. The reaction of this compound with agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide results in the formation of 3-Propoxybenzoic acid. smolecule.comevitachem.com This transformation is a key step in the synthesis of various derivatives where a carboxylic acid moiety is required.

Table 1: Oxidative Transformation of Propoxybenzaldehyde Derivatives

| Starting Material | Oxidizing Agent(s) | Product |

| 3-Methyl-2-propoxybenzaldehyde (B15219733) | KMnO₄ / H₂SO₄ | 3-Methyl-2-propoxybenzoic acid vulcanchem.com |

| 3-Methyl-4-propoxybenzaldehyde | Potassium permanganate, Chromium trioxide | 3-Methyl-4-propoxybenzoic acid smolecule.com |

| 3-Bromo-4-propoxybenzaldehyde | Potassium permanganate, Chromium trioxide | 3-Bromo-4-propoxybenzoic acid |

| 2-Propoxybenzaldehyde | Potassium permanganate | 2-Propoxybenzoic acid smolecule.com |

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 3-Propoxybenzyl alcohol. This is a fundamental reaction that proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.comsmolecule.com For example, NaBH₄ in methanol (B129727) is effective for reducing 3-methyl-2-propoxybenzaldehyde to its corresponding alcohol. vulcanchem.com This reduction is a versatile method for accessing benzyl (B1604629) alcohol derivatives from their aldehyde precursors. In some cases, reduction of a corresponding aryl nitrile using a hydride reducing agent like LiAlH(OEt)₃ can also be used to prepare the aldehyde. google.com

Table 2: Reductive Transformation of Propoxybenzaldehyde Derivatives

| Starting Material | Reducing Agent(s) | Product |

| 3-Methyl-2-propoxybenzaldehyde | Sodium borohydride (NaBH₄) in methanol | 3-Methyl-2-propoxybenzyl alcohol vulcanchem.com |

| 3-Methyl-4-propoxybenzaldehyde | Sodium borohydride, Lithium aluminum hydride | 3-Methyl-4-propoxybenzyl alcohol smolecule.com |

| 3-Bromo-4-propoxybenzaldehyde | Sodium borohydride, Lithium aluminum hydride | 3-Bromo-4-propoxybenzyl alcohol |

| 2-Propoxybenzaldehyde | Lithium aluminum hydride | 2-Propoxybenzyl alcohol smolecule.com |

Oxidative Transformations of the Aldehyde Group to Carboxylic Acids

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is not solely a function of its individual functional groups but is also heavily influenced by their electronic and steric interplay. The position and nature of substituents on the benzaldehyde core can dramatically alter reaction kinetics, thermodynamics, and mechanistic pathways.

A characteristic reaction of aldehydes is their condensation with primary amines to form Schiff bases, or imines (RHC=N-R'). plos.orgukm.my This reaction is a reversible, often acid-catalyzed, process that begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. peerj.com Subsequent dehydration of the carbinolamine yields the final imine product. peerj.com

The rate and equilibrium of Schiff base formation are sensitive to the electronic properties of the benzaldehyde. The propoxy group at the meta-position in this compound is moderately electron-donating through resonance, which slightly deactivates the carbonyl group toward nucleophilic attack compared to unsubstituted benzaldehyde. However, its effect is less pronounced than that of para-substituents. Studies on various benzaldehydes have shown that ortho-hydroxy substituents significantly enhance the propensity for Schiff base formation, whereas para-hydroxy or para-methoxy groups tend to reduce reactivity in aqueous solutions. researchgate.net The reactivity of this compound would be expected to fall between these extremes. The formation of Schiff bases is a crucial step in the synthesis of various compounds, including those used as corrosion inhibitors and DNA sensor spacers. ukm.my

The introduction of additional substituents onto the this compound framework significantly modifies its chemical reactivity. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these groups influence the electrophilicity of both the aldehyde carbon and the aromatic ring.

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) and additional propoxy groups enhance the electron density on the aromatic ring. vulcanchem.com While this stabilizes the ring, it can decrease the reactivity of the aldehyde toward nucleophiles due to the donation of electron density. For example, in 3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde, the methoxy group enhances electron-donating effects. vulcanchem.com

Electron-Withdrawing Groups: Halogens like chlorine and bromine are electron-withdrawing by induction, which increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. cymitquimica.comcymitquimica.com Furthermore, they can act as leaving groups in nucleophilic aromatic substitution reactions, providing a site for further functionalization. cymitquimica.com

Steric Hindrance: The size and position of substituents can sterically hinder the approach of reagents to the reactive sites. cymitquimica.comcymitquimica.com For instance, a substituent at the 2-position (ortho to the aldehyde) can create a more sterically hindered environment around the carbonyl group compared to a substituent at the 3- or 4-position. vulcanchem.com

Table 3: Impact of Additional Substituents on the Reactivity of Propoxybenzaldehyde Derivatives

| Compound | Substituents | Key Influence on Reactivity |

| 3-Chloro-5-methoxy-4-propoxybenzaldehyde | Chloro (-Cl), Methoxy (-OCH₃) | The chloro group is electron-withdrawing, potentially increasing aldehyde reactivity. Methoxy and propoxy groups are electron-donating and can affect electronic properties and steric hindrance. cymitquimica.com |

| 3-Bromo-5-methoxy-4-propoxybenzaldehyde | Bromo (-Br), Methoxy (-OCH₃) | The bromine atom provides a site for nucleophilic substitution or coupling reactions. The ether groups influence electronic properties and steric hindrance. cymitquimica.com |

| 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde | Methoxy (-OCH₃), Ether Chain | The methoxy group is electron-donating. The long ether chains introduce significant steric bulk and increase lipophilicity. vulcanchem.com |

| 3-Methyl-2-propoxybenzaldehyde | Methyl (-CH₃) | The ortho-propoxy group and meta-methyl group create a sterically hindered environment that influences reactivity. vulcanchem.com |

Reactivity in Biological Contexts, Including Covalent Binding to Proteins

The reactivity of this compound and its derivatives within a biological setting is primarily characterized by the potential of the aldehyde functional group to interact with biological macromolecules, most notably proteins. This interaction can lead to the formation of covalent bonds, a process that is a key molecular initiating event in various biological pathways.

The principal mechanism by which benzaldehydes are understood to covalently bind to proteins is through the formation of a Schiff base. researchgate.net This reaction occurs between the electrophilic carbonyl carbon of the aldehyde and a nucleophilic primary amine group, such as the ε-amino group of a lysine (B10760008) residue within a protein. researchgate.netgoogle.com The stability and propensity of this Schiff base formation can be influenced by the substitution pattern on the benzene ring. researchgate.net For instance, ortho-hydroxybenzaldehydes show a high tendency to form stable Schiff bases, while the reactivity is significantly reduced in para-hydroxy benzaldehydes. researchgate.net

Due to a lack of extensive experimental data for this compound itself, its potential for protein binding is often inferred from studies on structurally similar compounds and through the use of computational (in silico) models. A key analogue, 4-hydroxy-3-propoxybenzaldehyde (B1300968), has been evaluated in this context to assess its potential for skin sensitization, which is mechanistically linked to covalent protein binding. nih.gov In one study, a statistical model based on the Direct Peptide Reactivity Assay (DPRA) was used to predict the potential for covalent binding to proteins. nih.govljmu.ac.uk The model predicted "No or minimal reactivity" for 4-hydroxy-3-propoxybenzaldehyde. ljmu.ac.uk An expert review of this prediction considered the compound to be within the model's applicability domain, lending confidence to the result. nih.govljmu.ac.uk

Below is a summary of the in silico prediction for the related compound, 4-hydroxy-3-propoxybenzaldehyde.

| Compound | Assessment Method | Predicted Reactivity | Probability Value |

| 4-hydroxy-3-propoxybenzaldehyde | Statistical Model (Direct Peptide Reactivity Assay, v1.0) | No or minimal reactivity | 0.017 |

| Data sourced from an in silico assessment using Leadscope models. nih.govljmu.ac.uk |

Beyond generalized reactivity, the this compound scaffold has been incorporated into molecules specifically designed for targeted covalent modification of proteins. In the field of drug discovery, researchers have synthesized derivatives, such as 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)-5-propoxybenzaldehyde, as intermediates for creating ligands that can covalently bind to specific kinase proteins. google.com This approach leverages the inherent, albeit potentially low, reactivity of the aldehyde group to achieve irreversible inhibition and potentially unique selectivity profiles against therapeutic targets like phosphatidylinositol 3-kinase (PI3K). google.comosti.gov The aldehyde group can form covalent bonds with nucleophilic residues, such as lysine, in the protein's binding site, leading to a modification of protein function. google.com

The key factors influencing the covalent binding of benzaldehyde derivatives to proteins are summarized in the table below.

| Interaction Type | Reactive Moiety | Protein Target | Influencing Factors |

| Schiff Base Formation | Aldehyde (Carbonyl group) | Lysine (ε-amino group) | Electronic effects of ring substituents; steric hindrance; aqueous stability. researchgate.net |

| Targeted Covalent Modification | Aldehyde or other engineered electrophile | Specific nucleophilic residues (e.g., Lysine) in a target protein's binding site | Proximity and orientation of the reactive group within the binding site; presence of activating or deactivating groups on the aromatic ring. google.comgoogle.com |

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Key Intermediate in Fine Chemical Synthesis

The utility of 3-propoxybenzaldehyde as a scaffold is demonstrated by its application in the synthesis of fine chemicals. Its derivatives are frequently employed as starting materials or key intermediates in multi-step synthetic pathways.

The this compound framework is a recognized structural motif in the development of new pharmaceutical and agrochemical agents. Various substituted propoxybenzaldehydes serve as crucial intermediates for creating more complex bioactive molecules. For instance, derivatives such as 3-Bromo-4-propoxybenzaldehyde (B1335535) and 3-Chloro-4-propoxybenzaldehyde are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Similarly, compounds like 3-[3-(Dimethylamino)propoxy]benzaldehyde are employed as raw materials in the production of agricultural chemicals. lookchem.com

Research into antiviral agents has utilized derivatives of this compound. In one study, 3-hydroxy-4-propoxybenzaldehyde (B1658513) was synthesized as a key intermediate in the development of novel inhibitors targeting the influenza virus neuraminidase, an essential enzyme for viral replication. This highlights the role of the propoxybenzaldehyde core in generating compounds for investigation against infectious diseases.

This compound and its analogues are valuable building blocks for a wide array of novel organic compounds and functional materials. The ability to modify the aromatic ring with various substituents allows for the fine-tuning of the molecule's properties for specific applications. This versatility makes it a key component in the synthesis of specialty chemicals.

In materials science, related structures are explored for their potential in creating advanced materials. For example, 3-Chloro-4-propoxybenzaldehyde is used in the development of polymer additives to enhance the thermal and mechanical properties of materials. chemimpex.com Furthermore, more complex derivatives like 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde are investigated for their potential optical and electronic properties, which can be tailored by altering the substituents on the benzene (B151609) ring. vulcanchem.com The propoxybenzaldehyde scaffold is also a precursor in the synthesis of dyes. lookchem.com

The chemical reactivity of this compound is dominated by its aldehyde functional group, which can participate in a multitude of classic and modern organic reactions. This makes it a strategically useful substrate for constructing complex molecular architectures. As an aromatic aldehyde, it readily undergoes reactions such as aldol (B89426) condensations, reductive aminations, and the Horner-Wadsworth-Emmons olefination.

Aldol Reaction : In a crossed or mixed aldol reaction, this compound can serve as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. wikipedia.orgiitk.ac.in This reaction forms a new carbon-carbon bond, yielding a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl.

Reductive Amination : This is a powerful method for forming carbon-nitrogen bonds, widely used in medicinal chemistry to synthesize amines. This compound reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in the same pot by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a more complex secondary or tertiary amine. organicchemistrytutor.commasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction provides a reliable method for forming alkenes with high stereoselectivity. This compound reacts with a stabilized phosphonate (B1237965) carbanion to produce a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the (E)-isomer, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

| Reaction Type | Reactant(s) | General Product | Bond Formed | Significance |

|---|---|---|---|---|

| Aldol Condensation | Enolizable Aldehyde or Ketone | α,β-Unsaturated Carbonyl | Carbon-Carbon | Forms conjugated systems and extends carbon chains. wikipedia.org |

| Reductive Amination | Amine (Primary or Secondary), Reducing Agent | Substituted Amine | Carbon-Nitrogen | Crucial for synthesizing amine-containing bioactive molecules. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Phosphonate Ylide | (E)-Alkene | Carbon-Carbon (double) | Provides stereocontrolled synthesis of alkenes. wikipedia.org |

Building Block for Novel Organic Compounds and Materials[11],[10],

Exploration in Drug Discovery and Biological Probe Development

The structural features of this compound make it and its derivatives attractive candidates for exploration in drug discovery programs and as tools for studying biological systems.

The propoxybenzaldehyde scaffold has been investigated as a core component of potential therapeutic agents. Researchers design and synthesize derivatives to interact with specific biological targets, such as enzymes or receptors. The aforementioned study on influenza virus neuraminidase inhibitors, which began with the synthesis of 3-hydroxy-4-propoxybenzaldehyde, is a direct example of how this chemical is explored for its therapeutic potential. The lipophilic nature of the propoxy group can enhance membrane permeability and improve pharmacokinetic properties, making it a desirable feature in drug design.

Derivatives of this compound serve as valuable tools in biochemical and enzymatic studies. Halogenated analogues, such as 3-Bromo-4-propoxybenzaldehyde, are used to probe enzyme-catalyzed reactions and can act as substrates or inhibitors in biochemical assays. The interaction of these compounds with molecular targets like enzymes can provide insights into the enzyme's function and mechanism.

In studies focused on developing enzyme inhibitors, compounds derived from this scaffold are tested for their ability to block enzyme activity. For example, in the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), various intermediates and final compounds are subjected to inhibition assays to determine their potency and selectivity, often reported as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov This process is fundamental to drug discovery and relies on the availability of versatile chemical building blocks like this compound.

Evaluation of Antimicrobial and Antifungal Activities of Propoxybenzaldehyde Derivatives

Derivatives of propoxybenzaldehyde have been a subject of interest in the search for new antimicrobial and antifungal agents. Research has shown that modifications of the propoxybenzaldehyde structure can lead to compounds with significant activity against various microbial strains.

For instance, derivatives of 2-propoxybenzylideneisonicotinohydrazide have been synthesized and evaluated for their antimicrobial potential. shd.org.rs Certain compounds within this series, specifically 2c and 2k , demonstrated moderate to potent activity against all tested microorganisms. shd.org.rs Similarly, research into 4-Hydroxy-3-propoxybenzaldehyde (B1300968) has indicated its effectiveness against a range of bacterial and fungal strains. smolecule.com The antimicrobial action of benzaldehyde (B42025) derivatives is sometimes linked to their ability to induce cellular oxidative stress, disrupting the natural antioxidation systems of fungi. nih.gov

Another area of investigation involves imidazole-containing derivatives. For example, 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde has been explored for its therapeutic properties, which include antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus. Chalcones derived from 4-(1H-imidazol-1-yl)benzaldehyde have shown potent antifungal activity against Aspergillus fumigatus, attributed to the combined effects of the imidazole (B134444) and chalcone (B49325) pharmacophores. Porphyrin derivatives incorporating alkyloxybenzaldehydes have also been tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. tu.ac.th

Table 1: Antimicrobial Activity of Selected Propoxybenzaldehyde Derivatives

| Derivative Class | Specific Compound(s) | Target Organisms | Observed Activity | Source |

|---|---|---|---|---|

| 2-propoxybenzylideneisonicotinohydrazide | Compounds 2c, 2k | Various microbial strains | Moderate to potent antimicrobial activity | shd.org.rs |

| Imidazole Derivative | 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde | Escherichia coli, Staphylococcus aureus | Demonstrated antibacterial properties | |

| Hydroxy Propoxybenzaldehyde | 4-Hydroxy-3-propoxybenzaldehyde | Various bacterial and fungal strains | Effective against tested strains | smolecule.com |

| Porphyrin Derivative | Porphyrins with alkyloxybenzaldehyde units | Staphylococcus aureus, Escherichia coli | Effective antibacterial activity | tu.ac.th |

Research into Anti-inflammatory and Anti-diabetic Potentials

The structural framework of propoxybenzaldehyde has been utilized to develop compounds with potential anti-inflammatory and anti-diabetic properties. These investigations often involve synthesizing derivatives that can interact with biological targets involved in inflammatory and metabolic pathways.

A notable example is the α-tetralone condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN) , which was synthesized from 4-propoxybenzaldehyde (B1265824). tandfonline.comtandfonline.com In vitro studies demonstrated that PBDN possesses promising anti-inflammatory and anti-diabetic properties. tandfonline.comtandfonline.com The anti-inflammatory activity of PBDN was found to be significantly higher than the standard drug, diclofenac (B195802) sodium, at various concentrations. tandfonline.com For its anti-diabetic potential, the percentage of inhibition by PBDN was observed to be very close to that of the standard drug, acarbose. tandfonline.com General studies on benzaldehyde derivatives also suggest their potential for anti-inflammatory effects. smolecule.comgoogle.com Furthermore, 4-Hydroxy-3-propoxybenzaldehyde has been noted for its ability to reduce the production of pro-inflammatory cytokines and chemokines. smolecule.com

Table 2: In Vitro Anti-inflammatory and Anti-diabetic Activity of PBDN

| Activity | Concentration (µg/mL) | % Inhibition (PBDN) | % Inhibition (Standard Drug) | Standard Drug | Source |

|---|---|---|---|---|---|

| Anti-inflammatory | 10 | 17.62% | 14.82% | Diclofenac Sodium | tandfonline.com |

| 50 | 28.79% | 25.63% | |||

| 125 | 61.43% | 59.44% | |||

| 250 | 81.19% | 78.59% | |||

| 500 | 98.71% | 96.22% | |||

| Anti-diabetic | 10 | 12.82% | 13.37% | Acarbose | tandfonline.com |

| 50 | 23.47% | 24.15% | |||

| 125 | 51.69% | 53.67% | |||

| 250 | 70.45% | 73.48% | |||

| 500 | 83.08% | 85.32% |

Antioxidant Activity in Designed Molecular Architectures

The propoxybenzaldehyde structure has served as a foundation for designing molecules with antioxidant capabilities. The antioxidant activity of these derivatives is often evaluated by their ability to scavenge free radicals.

The α-tetralone condensate PBDN, derived from 4-propoxybenzaldehyde, was tested for its antioxidant activity and demonstrated mild effects. tandfonline.com Other research has focused on creating novel amphiphilic compounds from related structures, such as 4-hydroxybenzaldehyde (B117250), to act as antioxidants in two-phase systems like cell membranes. chem-soc.si For example, amphiphilic oxime and amidoxime (B1450833) derivatives have been synthesized, and their antioxidant activity was found to correlate with their concentration. chem-soc.si Additionally, melatonin (B1676174) derivatives, such as 4-[2,3-Bis(nitrooxy)propoxy]benzaldehyde , have been synthesized and evaluated for their antioxidant properties. unito.it The antioxidant potential of various phenolic compounds is an active area of research, with studies exploring their ability to mitigate oxidative stress. researchgate.netnih.gov

Development as Linkers in Biosensor and Electrochemical DNA Sensor Technologies

In the field of biotechnology, propoxybenzaldehyde derivatives are being investigated for their potential as linkers or spacers in the fabrication of advanced biosensors, particularly electrochemical DNA (E-DNA) sensors. ukm.my These sensors rely on a recognition layer to immobilize DNA onto an electrode surface for detecting specific biological events. ukm.myscholars.direct

Schiff bases synthesized from 4-propoxybenzaldehyde and aromatic amines have emerged as promising candidates for these linkers. ukm.my The aromatic nature of these compounds provides stability and an effective conjugation system. ukm.mybiointerfaceresearch.com This is an advantage over traditional alkanethiol linkers, which can be unstable under certain conditions. biointerfaceresearch.com The goal is to use these propoxybenzaldehyde-based Schiff bases to create a stable, sensitive, and selective recognition layer for applications like cancer detection. ukm.my The development of E-DNA sensors is a rapidly advancing field, with research focusing on enhancing signal gain and enabling direct detection in complex media like whole blood. nih.govescholarship.org

Contributions to Materials Science and Supramolecular Chemistry

The chemical properties of this compound and its isomers make them valuable components in the construction of functional materials and complex supramolecular assemblies. Their ability to be incorporated into larger structures has led to applications in sensor technology and the development of materials with specific optical properties.

Design of Sensor Components for Enhanced Selectivity and Sensitivity

The integration of propoxybenzaldehyde derivatives into sensor design is a key area of research. Aromatic Schiff bases derived from 4-propoxybenzaldehyde are particularly noted for their potential to improve the selectivity and sensitivity of sensor detection. ukm.mybiointerfaceresearch.com This enhancement is attributed to the stable, conjugated electronic system of the Schiff base structure. ukm.my These characteristics are highly desirable in the development of electrochemical sensors, including E-DNA sensors, where high sensitivity is crucial for detecting low concentrations of target analytes. ukm.mynih.gov The use of Schiff bases as the recognition layer is being explored to overcome the limitations of other materials and to create more robust and reliable sensing platforms. biointerfaceresearch.com

Integration into Coordination Networks and Luminescent Systems

4-Propoxybenzaldehyde is a useful precursor for synthesizing ligands used in coordination chemistry to build metal-organic frameworks and coordination polymers. dntb.gov.uanih.gov For example, it has been used in the synthesis of 4'-functionalized 3,2':6',3''-terpyridine ligands. nih.gov These ligands can then coordinate with metal ions, such as cobalt(II), to form two-dimensional coordination networks. researchgate.net The properties of these networks can be influenced by the length of the alkoxy chain on the benzaldehyde precursor. nih.gov

Furthermore, Schiff bases derived from aromatic aldehydes like propoxybenzaldehyde often exhibit excellent photoluminescence properties. ukm.my This makes them attractive for use in luminescent devices and fluorescent chemosensors. ukm.mybakhtiniada.ru The conjugated system of these molecules allows for efficient light absorption and emission, a property that can be harnessed for sensing applications where changes in luminescence signal the presence of a target analyte. ukm.mybakhtiniada.ru Research has also explored the creation of luminescent polymer-rare earth complexes using Schiff-base ligands. science.gov

Mechanistic Investigations of Biological Activity and Molecular Interactions

Elucidation of Specific Molecular Targets and Ligand-Binding Affinities

The biological activity of 3-propoxybenzaldehyde and its derivatives stems from their interaction with specific molecular targets. Research has identified several proteins and receptors where these compounds exhibit binding affinity, leading to the modulation of physiological pathways.

One of the primary mechanisms of interaction for aldehydes is the formation of a Schiff base, a covalent adduct, with primary amino groups, such as the side chain of lysine (B10760008) residues in proteins. researchgate.nettheses.fr This covalent modification can alter the protein's structure and function.

Derivatives of this compound have been specifically investigated for their ability to bind to and inhibit key enzymes. For instance, it has been used as a precursor in the synthesis of selective dual inhibitors for Rho-associated coiled-coil forming protein serine/threonine kinases, ROCK1 and ROCK2. osti.gov These kinases are crucial in cellular contraction, motility, and proliferation.

Furthermore, this compound has been utilized in the creation of antagonists for the 5-HT6 receptor, a serotonin (B10506) receptor implicated in cognitive function. google.com Studies on related structures, such as 4-(benzyloxy)-3-propoxybenzaldehyde, have led to the development of selective antagonists for the D1 dopamine (B1211576) receptor (D1R), with a notable lack of affinity for the D2 subtype. nih.gov Hydrazone derivatives of this compound have also been explored as potential BH3 mimetics, compounds designed to interact with pro-survival proteins like those in the PI3K and IAP families. google.com

Table 1: Identified Molecular Targets for this compound and Its Derivatives

| Target Class | Specific Target | Compound Type | Reference |

|---|---|---|---|

| Kinase | ROCK1, ROCK2 | Precursor to inhibitors | osti.gov |

| G-Protein Coupled Receptor | 5-HT6 Receptor | Precursor to antagonists | google.com |

| G-Protein Coupled Receptor | Dopamine D1 Receptor | Derivative (antagonist) | nih.gov |

| Pro-survival Proteins | BH3-binding proteins | Hydrazone derivative | google.com |

| General Proteins | Lysine-containing proteins | Aldehyde (Schiff base formation) | researchgate.nettheses.fr |

Correlation of Structure with Biological Response and Pharmacophore Mapping

The relationship between the chemical structure of benzaldehyde (B42025) derivatives and their biological activity is a critical area of investigation. For many biological responses, the aldehyde group itself is essential for activity. nih.gov Studies on various benzaldehyde analogues have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence potency and selectivity.

Structure-activity relationship (SAR) studies on pyridyl derivatives of substituted benzaldehydes revealed that the relative position of the aldehyde group is a key determinant of potency. nih.gov Generally, compounds with the aldehyde at the ortho position are the most potent, followed by those with meta substitution (the class to which this compound belongs), while para-substituted analogues are the weakest. nih.gov In the context of dopamine receptor antagonists derived from a tetrahydroprotoberberine scaffold, homologation at the C-3 position (analogous to the 3-position on the benzaldehyde ring) with groups like propoxy was found to retain affinity for the D3 receptor. nih.gov

Pharmacophore modeling, a computational method to define the essential three-dimensional arrangement of functional groups required for biological activity, has been applied to compounds derived from substituted benzaldehydes. acs.orgparssilico.com A typical pharmacophore model for these types of molecules includes key features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups. acs.orgresearchgate.net For example, a pharmacophore model generated from chalcone-like antibacterials, synthesized from substituted benzaldehydes, featured two aromatic ring systems and two hydrogen bond acceptors as critical for activity. acs.org These models are instrumental in virtual screening campaigns to identify novel compounds with desired biological actions. nih.gov

Table 2: Key Structural Features and Their Role in Biological Activity

| Structural Feature | Importance | Biological Context | Reference |

|---|---|---|---|

| Aldehyde Group | Essential for activity | Tyrosinase inhibition, Schiff base formation | researchgate.netnih.gov |

| meta-Position Substituent | Influences potency | Antisickling activity, receptor binding | nih.gov |

| Propoxy Group | Contributes to binding affinity | Dopamine receptor affinity | nih.gov |

| Aromatic Ring | Core scaffold, hydrophobic interactions | Pharmacophore models for various targets | acs.orgresearchgate.net |

| Hydrogen Bond Acceptors | Key interaction point | Pharmacophore models for various targets | acs.org |

Cellular and Subcellular Mechanisms of Action

The aldehyde functional group of this compound is reactive and can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. This reactivity allows it to interact with a range of enzymes. Derivatives of this compound have been shown to interact with metabolic enzymes, such as cytochrome P450, which are critical for drug metabolism. smolecule.com Theoretical studies on other benzaldehyde derivatives have demonstrated their potential as tyrosinase inhibitors, where the aldehyde group is necessary for the inhibitory action. nih.gov The interaction often involves the formation of a Schiff base with amine groups in the enzyme's active site, leading to inhibition. nih.gov

Benzaldehyde derivatives can exhibit a dual role in modulating cellular oxidative stress. Their biological activity is often linked to their effects on the balance of reactive oxygen species (ROS). Several benzaldehydes have been identified as having antifungal properties by disrupting the cellular antioxidation systems of fungi. researchgate.net This disruption can lead to an increase in intracellular ROS, causing cellular damage and inhibiting growth. researchgate.net

Conversely, some substituted benzaldehydes possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. However, the behavior of such compounds can be context-dependent. Antioxidants can sometimes act as pro-oxidants, a shift influenced by factors such as their concentration and the presence of transition metal ions. nih.govrsc.org For instance, a compound might scavenge ROS under normal conditions but contribute to their formation in the presence of metal ions like copper or iron through redox cycling. rsc.org

This compound has been identified as a compound capable of influencing key intracellular signaling pathways that are often dysregulated in disease. google.com Specifically, it is recognized as an agent that can respond to inflammatory stimuli by activating the Stress Activated Kinase (SAK) pathway and the NF-kB pathway. google.com The SAK pathway leads to the activation of the AP-1 transcription factor, while the NF-kB pathway results in the activation of NF-kB itself. Both transcription factors control the expression of numerous genes involved in inflammation, including cytokines and enzymes like COX-2, making these pathways critical targets in inflammatory diseases. google.com

Modulation of Cellular Oxidative Stress through Reactive Oxygen Species (ROS) Generation

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique widely used to predict and analyze the interaction between a ligand, such as this compound, and the binding site of a target macromolecule, typically a protein. researchgate.net While specific docking studies focused solely on this compound are not extensively detailed, the methodology has been applied to numerous derivatives to elucidate their mechanism of action. uow.edu.auafjbs.comtandfonline.com

These in silico studies model the non-covalent interactions between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. tandfonline.com For example, a study involving a condensate of 4-propoxybenzaldehyde (B1265824) docked against the main protease of the SARS-CoV-2 virus identified specific amino acid residues (GLY275, TYR239, ALEU272, and ALEU286) involved in binding. tandfonline.com The analysis provided a binding energy value and detailed the hydrogen bond and hydrophobic interactions responsible for stabilizing the ligand-protein complex. tandfonline.com Such studies are crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent and selective analogues. researchgate.netnih.gov

Computational Modeling of Binding to Pathogen-Related Proteins (e.g., SARS-CoV-2 Main Protease)

While direct computational modeling studies on this compound's interaction with the SARS-CoV-2 main protease (MPro, also known as 3CL-Pro) are not extensively available in the reviewed literature, related research on similar structures provides insight into the potential binding mechanisms. A study involving a derivative, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN), synthesized from 4-propoxybenzaldehyde and 1-Tetralone (B52770), has explored its interaction with the SARS-CoV-2 main protease (PDB code: 6yb7). tandfonline.comresearchgate.net

Molecular docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecule, such as a protein. tandfonline.comnih.gov These methods calculate the preferred orientation and conformation of the ligand within the protein's binding site and estimate the binding affinity, often expressed as a binding energy score. tandfonline.com In the case of the PBDN compound, in-silico molecular docking studies were performed using the AutoDock Vina program to assess its potential as a ligand for the main protease of the SARS-CoV-2 virus. tandfonline.com

The study identified PBDN as a moderate ligand for the unliganded active site of the COVID-19 main protease. tandfonline.com The binding affinity and the specific amino acid residues involved in the interaction are crucial for understanding the inhibitory potential of a compound. Although the specific binding energy for the PBDN-MPro interaction is not detailed in the abstract, the research highlights the utility of these computational approaches in identifying potential viral protease inhibitors. tandfonline.com The main protease of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for therapeutic drug design. mdpi.com The enzyme functions as a homodimer to process viral polyproteins. nih.govmdpi.com Computational studies that explore the binding of ligands to this protease help in understanding structure-activity relationships that can guide the development of novel antiviral agents. nih.gov

Table 1: Illustrative Molecular Docking Data for PBDN with SARS-CoV-2 Main Protease

| Compound | Target Protein | PDB Code | Key Interacting Residues (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) |

| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) | SARS-CoV-2 Main Protease | 6yb7 | Not Specified in Abstract | Moderate (Specific value not provided in abstract) tandfonline.com |

Immunological Response and Skin Sensitization Potential through Protein Adduct Formation

The potential for a chemical to cause skin sensitization is a critical aspect of its toxicological profile. For aldehydes, a key molecular initiating event (MIE) in the adverse outcome pathway (AOP) for skin sensitization is the formation of covalent adducts with skin proteins. researchgate.netresearchgate.net Small electrophilic compounds, known as haptens, can react with nucleophilic residues of endogenous proteins to form hapten-protein conjugates, which can then be recognized by the immune system, leading to an allergic response. nih.gov

Direct studies on the skin sensitization potential of this compound are limited in the provided literature. However, research on related compounds, such as 4-hydroxy-3-propoxybenzaldehyde (B1300968), offers a framework for assessment. nih.govljmu.ac.uk The evaluation of skin sensitization potential often involves a combination of in silico predictions and experimental data from assays like the Direct Peptide Reactivity Assay (DPRA), which measures the covalent binding to peptides containing cysteine or lysine. nih.gov

Aldehydes, due to their electrophilic carbonyl group, can react with nucleophilic amino acid side chains in proteins, primarily through Schiff base formation with lysine residues. researchgate.netresearchgate.net The stability of these adducts is a crucial factor in determining the sensitization potential. researchgate.net While some Schiff bases are hydrolytically unstable, they may undergo further reactions to form more stable adducts. researchgate.net

The assessment of 4-hydroxy-3-propoxybenzaldehyde, a data-poor compound, utilized a skin sensitization hazard assessment framework that incorporates various data sources, including statistical-based in silico models and experimental assays. nih.govljmu.ac.uk This integrated approach evaluates factors like covalent protein interaction, events in keratinocytes (e.g., activation of the Nrf2-ARE pathway), and dendritic cell activation. nih.govljmu.ac.uk

The general reactivity of benzaldehydes can vary significantly based on their substitution pattern. For instance, o-hydroxybenzaldehydes show a high propensity for Schiff base formation, while the reactivity is reduced in p-hydroxy benzaldehydes. researchgate.net This highlights the importance of the specific chemical structure in determining the potential for protein adduct formation and subsequent skin sensitization. researchgate.net

Table 2: Key Events in the Adverse Outcome Pathway for Skin Sensitization

| Key Event | Description | Relevance to Aldehydes |

| Molecular Initiating Event (MIE) | Covalent binding of the chemical (hapten) to skin proteins. researchgate.netnih.gov | Formation of Schiff bases with lysine residues and other adducts with nucleophilic amino acids. researchgate.netresearchgate.net |

| Keratinocyte Activation | Activation of inflammatory signaling pathways (e.g., Nrf2-ARE) in skin cells. ljmu.ac.uk | Can be assessed using in vitro assays like KeratinoSens™. nih.gov |

| Dendritic Cell Activation | Maturation and activation of dendritic cells, which present the hapten-protein conjugate to T-cells. | Assessed by methods like the human Cell Line Activation Test (h-CLAT). nih.gov |

| T-Cell Proliferation & Elicitation | Proliferation of hapten-specific T-cells, leading to an inflammatory response upon re-exposure. | The basis of allergic contact dermatitis. nih.gov |

Advanced Characterization and Computational Approaches in 3 Propoxybenzaldehyde Research

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in confirming the identity and purity of 3-Propoxybenzaldehyde. Each technique offers a unique window into the molecule's structure, from the vibrations of its chemical bonds to the electronic environment of each atom.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an aromatic aldehyde like this compound, the FTIR spectrum is expected to show characteristic peaks corresponding to the aldehyde, ether, and aromatic components.

While a specific spectrum for this compound is not provided in the search results, data for the isomeric 4-Propoxybenzaldehyde (B1265824) reveals key vibrational bands that would be analogous. These include a strong carbonyl (C=O) stretch from the aldehyde group, aromatic C-H stretching, aliphatic C-H stretching from the propoxy chain, and the C-O ether linkage stretch. ukm.my

Table 1: Representative FTIR Spectral Data for Propoxybenzaldehyde Isomers

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1693 |

| Aromatic C-H | Stretch | ~3075 |

| Aliphatic C-H | Stretch | 2828-2967 |

| Aromatic C=C | Stretch | 1509-1598 |

| Ether C-O | Stretch | ~1254 |

Data based on findings for 4-Propoxybenzaldehyde. ukm.my

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. The benzaldehyde (B42025) core of this compound contains a chromophore that absorbs UV light. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the benzene (B151609) ring.

In a solvent like acetonitrile, compounds like 4-Propoxybenzaldehyde exhibit distinct absorption bands corresponding to π-π* transitions within the aromatic ring and the carbonyl group. ukm.my The conjugation between the benzene ring and the aldehyde group is a key feature observed in the UV-Vis spectrum. For this compound, similar transitions are expected, with slight shifts in λmax due to the different position of the propoxy group.

Table 2: Representative UV-Vis Absorption Data for Propoxybenzaldehyde Isomers

| Transition | Wavelength (λmax) | Solvent |

|---|---|---|

| π-π* (Aromatic) | ~218 nm | Acetonitrile |

| π-π* (Aromatic) | ~274 nm | Acetonitrile |

Data based on findings for 4-Propoxybenzaldehyde. ukm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons on the disubstituted ring, and the protons of the propoxy group (O-CH₂-CH₂-CH₃). Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the propoxy chain. Although specific data for the 3-isomer is not in the search results, published data for 4-Propoxybenzaldehyde illustrates the expected chemical shifts. ukm.mychegg.com

Table 3: Representative ¹H NMR Spectral Data for Propoxybenzaldehyde Isomers (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (H-C=O) | ~9.78 (singlet) |

| Aromatic (Ar-H) | 6.89-7.74 (multiplet) |

| Propoxy (-O-CH₂-) | ~3.91 (multiplet) |

| Propoxy (-CH₂-) | ~1.76 (multiplet) |

| Propoxy (-CH₃) | ~0.96 (multiplet) |

Data based on findings for 4-Propoxybenzaldehyde. ukm.my

Table 4: Representative ¹³C NMR Spectral Data for Propoxybenzaldehyde Isomers (400 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190.79 |

| Aromatic (Ar-C) | 114.75, 129.76, 131.97, 164.27 |

| Propoxy (-O-CH₂-) | ~69.87 |

| Propoxy (-CH₂-) | ~22.41 |

| Propoxy (-CH₃) | ~10.42 |

Data based on findings for 4-Propoxybenzaldehyde. ukm.my

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

For this compound (C₁₀H₁₂O₂), the molecular weight is approximately 164.2 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z 164. ukm.my Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to give a stable acylium ion ([M-1]⁺) or the loss of the entire aldehyde group ([M-29]⁺). docbrown.info Fragmentation of the propoxy chain, such as the loss of a propyl radical ([M-43]⁺), is also a characteristic pathway. tu.ac.th

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

| 135 | [C₉H₇O]⁺ | Loss of Ethyl radical from propoxy chain |

| 121 | [C₇H₅O₂]⁺ | Loss of Propyl radical ([M-C₃H₇]⁺) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net

As this compound is a liquid at room temperature, XRD analysis would require it to be crystallized, either on its own at low temperatures or by forming a co-crystal with another compound. While no crystal structure for this compound itself is available in the provided search results, studies on related molecules like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one demonstrate how XRD can reveal detailed intermolecular and intramolecular interactions that govern the crystal packing. tandfonline.com Such an analysis for this compound would precisely define the conformation of the propoxy chain relative to the benzaldehyde ring.

Thermal and Photophysical Characterization Techniques

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the material's response to changes in temperature. These methods are crucial for determining thermal stability, melting points, and other phase transitions.

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. researchgate.netscilit.com DSC measures the heat flow into or out of a sample during a controlled temperature scan, allowing for the identification of melting points, glass transitions, and crystallization events. researchgate.netscilit.com

Specific TGA or DSC data for this compound were not found in the search results. However, analysis of related compounds shows that these techniques are used to establish thermal stability, which is a critical parameter for applications in materials science and as a chemical intermediate. tu.ac.thresearchgate.net For this compound, TGA would determine the onset temperature of thermal degradation, while DSC would precisely measure its melting and boiling points.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference. Together, they provide insights into melting points, decomposition temperatures, and phase transitions. However, a detailed search of scientific databases and research articles did not yield any specific TGA or DTA studies conducted directly on this compound. While research on related isomers like 4-propoxybenzaldehyde exists, this data cannot be directly extrapolated to the 3-propoxy isomer due to differences in molecular structure that influence thermal properties.

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a non-destructive technique used to investigate the electronic structure and emission properties of materials. It involves exciting a sample with light and analyzing the emitted photons as the material returns to its ground state. This analysis provides valuable information on a molecule's fluorescence or phosphorescence, which is critical for applications in optoelectronics and sensor technology. Despite the importance of this technique, specific experimental data from photoluminescence spectroscopy for this compound has not been reported in the available scientific literature. Such studies are essential for understanding its potential as a luminescent material.

Computational Chemistry and In Silico Modeling

Computational chemistry provides profound insights into molecular properties where experimental data is lacking. For this compound, which is noted to be a data-poor compound, in silico methods are the primary source of information regarding its electronic structure and reactivity. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for predicting the behavior of molecules. These calculations can determine various electronic properties that govern a compound's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A small energy gap generally implies higher reactivity. Although the principles of HOMO-LUMO analysis are well-established, specific calculated energy values and the precise energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface, identifying likely sites for electrophilic and nucleophilic attack. Red-colored regions typically indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, while it is understood that such in silico modeling is the basis for its assessment, specific MEP maps and detailed analyses of its electrostatic potential have not been published.